Cas no 871269-07-7 (N-Ethyl 3-bromobenzenesulfonamide)

N-Ethyl 3-bromobenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-N-ethylbenzenesulfonamide
- 3-Bromo-N-Ethylbenzenesulphonamide
- Benzenesulfonamide, 3-bromo-N-ethyl-
- N-Ethyl 3-bromobenzenesulfonamide
- AB30831
- A841979
- 871269-07-7
- F80023
- MFCD07363819
- 3-BROMO-N-ETHYLBENZENE-1-SULFONAMIDE
- Z45528395
- EN300-1453505
- Benzenesulfonamide,3-bromo-N-ethyl-
- DTXSID50428432
- SCHEMBL17513498
- CS-0456573
- AKOS001297047
- BS-24251
- FT-0644973
- DB-056969
-
- MDL: MFCD07363819
- Inchi: InChI=1S/C8H10BrNO2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3
- InChI Key: MADIDEQQKAOBFI-UHFFFAOYSA-N
- SMILES: CCNS(=O)(=O)C1=CC=CC(=C1)Br
Computed Properties
- Exact Mass: 262.96200
- Monoisotopic Mass: 262.96156g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 54.6Ų
Experimental Properties
- Melting Point: 46-50
- PSA: 54.55000
- LogP: 3.21900
N-Ethyl 3-bromobenzenesulfonamide Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
N-Ethyl 3-bromobenzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
N-Ethyl 3-bromobenzenesulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1453505-0.1g |
3-bromo-N-ethylbenzene-1-sulfonamide |
871269-07-7 | 95.0% | 0.1g |
$112.0 | 2025-02-21 | |
Apollo Scientific | OR5731-1g |
3-Bromo-N-ethylbenzenesulphonamide |
871269-07-7 | 98% | 1g |
£116.00 | 2023-09-01 | |
TRC | E900603-1g |
N-Ethyl 3-bromobenzenesulfonamide |
871269-07-7 | 1g |
$98.00 | 2023-05-18 | ||
TRC | E900603-250mg |
N-Ethyl 3-bromobenzenesulfonamide |
871269-07-7 | 250mg |
$75.00 | 2023-05-18 | ||
Fluorochem | 212392-5g |
3-Bromo-N-ethylbenzenesulfonamide |
871269-07-7 | 95% | 5g |
£300.00 | 2022-02-28 | |
TRC | E900603-100mg |
N-Ethyl 3-bromobenzenesulfonamide |
871269-07-7 | 100mg |
$64.00 | 2023-05-18 | ||
abcr | AB246713-25 g |
3-Bromo-N-ethylbenzenesulphonamide; 98% |
871269-07-7 | 25g |
€1198.00 | 2023-06-22 | ||
eNovation Chemicals LLC | D500917-1g |
3-BroMo-N-ethylbenzenesulfonaMide |
871269-07-7 | 97% | 1g |
$215 | 2023-09-02 | |
Enamine | EN300-1453505-50mg |
3-bromo-N-ethylbenzene-1-sulfonamide |
871269-07-7 | 90.0% | 50mg |
$107.0 | 2023-09-29 | |
Enamine | EN300-1453505-250mg |
3-bromo-N-ethylbenzene-1-sulfonamide |
871269-07-7 | 90.0% | 250mg |
$117.0 | 2023-09-29 |
N-Ethyl 3-bromobenzenesulfonamide Related Literature
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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2. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
Additional information on N-Ethyl 3-bromobenzenesulfonamide
N-Ethyl 3-Bromobenzenesulfonamide (CAS No. 871269-07-7): A Comprehensive Overview
N-Ethyl 3-bromobenzenesulfonamide, also known by its CAS registry number 871269-07-7, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of sulfonamides, which are widely recognized for their versatility in chemical synthesis and their applications in drug development. The structure of N-Ethyl 3-bromobenzenesulfonamide consists of a benzene ring substituted with a bromine atom at the meta position and an ethylsulfonyl amide group, making it a valuable intermediate in the synthesis of various bioactive compounds.
Recent studies have highlighted the potential of N-Ethyl 3-bromobenzenesulfonamide as a key intermediate in the development of novel therapeutic agents. Its unique chemical structure allows for further functionalization, enabling researchers to explore its role in targeting specific biological pathways. For instance, investigations into its application as an anti-inflammatory agent have shown promising results, suggesting that this compound could serve as a foundation for developing drugs with enhanced efficacy and reduced side effects.
The synthesis of N-Ethyl 3-bromobenzenesulfonamide typically involves a multi-step process, often starting with the bromination of benzene derivatives followed by sulfonation and amidation. These steps are carefully optimized to ensure high yields and purity, which are critical for its use in downstream applications. The compound's stability under various reaction conditions has also been extensively studied, making it a reliable building block in organic synthesis.
In terms of physical properties, N-Ethyl 3-bromobenzenesulfonamide exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and dimethylformamide. Its solubility characteristics make it suitable for use in both solution-phase and solid-phase synthesis techniques. Additionally, the compound's spectroscopic data, including UV-Vis and NMR spectra, have been well-documented, providing researchers with valuable tools for structural elucidation and quality control.
One of the most exciting developments involving N-Ethyl 3-bromobenzenesulfonamide is its role in the design of peptide-based drugs. By incorporating this compound into peptide sequences, researchers have been able to enhance the stability and bioavailability of these molecules, paving the way for new treatments in areas such as oncology and infectious diseases. Furthermore, its use as a protecting group in peptide synthesis has been explored, demonstrating its utility in safeguarding sensitive functional groups during complex chemical transformations.
Recent advancements in computational chemistry have also shed light on the electronic properties of N-Ethyl 3-bromobenzenesulfonamide. Quantum mechanical calculations have revealed that the compound exhibits favorable electronic communication between its aromatic ring and sulfonamide group, which could be exploited in designing materials with tailored electronic properties. This insight opens up new possibilities for its application in fields such as electronics and optoelectronics.
In conclusion, N-Ethyl 3-bromobenzenesulfonamide (CAS No. 871269-07-7) is a versatile compound with a wide range of applications in organic synthesis and drug discovery. Its unique chemical structure, coupled with recent research findings, positions it as an important tool for advancing modern chemical science. As ongoing studies continue to uncover new potential uses for this compound, it is likely to play an increasingly significant role in both academic research and industrial applications.
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